molecular formula C32H52N2O7 B12618745 L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine CAS No. 921934-70-5

L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine

Cat. No.: B12618745
CAS No.: 921934-70-5
M. Wt: 576.8 g/mol
InChI Key: JMNCJZJRJPBHTR-LSYYVWMOSA-N
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Description

L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine is a structurally complex serine derivative comprising three key components:

  • L-Alanyl moiety: A non-proteinogenic amino acid residue linked via peptide bond formation.
  • O-linked hexadecanoyl chain: A 16-carbon acyl chain esterified to the serine hydroxyl group, with a 4-ethylbenzoyloxy substitution at the terminal (C-16) position.
  • N-methyl-L-serine backbone: The N-methylation of serine enhances metabolic stability and modulates lipophilicity.

Properties

CAS No.

921934-70-5

Molecular Formula

C32H52N2O7

Molecular Weight

576.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-[16-(4-ethylbenzoyl)oxyhexadecanoyloxy]propanoic acid

InChI

InChI=1S/C32H52N2O7/c1-4-26-19-21-27(22-20-26)32(39)40-23-17-15-13-11-9-7-5-6-8-10-12-14-16-18-29(35)41-24-28(31(37)38)34(3)30(36)25(2)33/h19-22,25,28H,4-18,23-24,33H2,1-3H3,(H,37,38)/t25-,28-/m0/s1

InChI Key

JMNCJZJRJPBHTR-LSYYVWMOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)N(C)C(=O)[C@H](C)N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)N(C)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine typically involves multiple steps, starting with the protection of functional groups, followed by coupling reactions to form the desired peptide bond. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The final deprotection step is carried out under acidic or basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers to streamline the synthesis process. These machines can handle the repetitive steps of coupling and deprotection, ensuring high purity and yield of the final product. Additionally, large-scale production may require optimization of reaction conditions and purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The ethylbenzoyl moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The hexadecanoyl chain can be reduced to form alcohols or alkanes.

    Substitution: The amino acid residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Amides and thioethers.

Scientific Research Applications

L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein interactions and cellular signaling pathways.

    Medicine: Investigated for potential therapeutic effects in treating neurological disorders and metabolic diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and physiological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Features Molecular Weight (Da)* Solubility / Stability Insights Potential Applications References
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine - C-16 4-ethylbenzoyloxy ester
- N-methyl serine backbone
~650–700 (estimated) High lipophilicity; ester hydrolysis risk Drug carriers, polymer precursors
N-Cbz-O-[[4-[2-(2-phenyl-4-oxazolyl)ethoxy]benzyl]-L-serine] - Benzyl ether linkage
- Phenyl-oxazole substituent
~550–600 Moderate solubility (polar oxazole) Antimicrobial agents, enzyme probes
16-Ethoxy-7-hydroxy-16-oxohexadecyl dimer/trimer (e.g., compound 10 in ) - Ethoxy/hydroxy substitutions at C-7/C-16
- TBDMS-protected hydroxyls
~1200–1500 Low aqueous solubility; thermal stability Aliphatic polyesters, dendrimers
Hexadecanoyl DHAP derivatives (e.g., [18O]hexadecanoyl DHAP) - Isotopic labeling (18O)
- Methoxime-TMS derivatives
~400–450 Analytical utility; enzymatic stability Lipid metabolism studies

Key Comparative Insights:

In contrast, ethoxy/hydroxy substitutions () improve polymer-forming capacity but reduce bioavailability due to increased polarity .

Amino Acid Backbone: N-methylation in the target compound likely reduces susceptibility to proteolytic degradation compared to non-methylated serine derivatives (e.g., compound 1 in ) . The L-alanyl residue may facilitate cellular uptake via peptide transporters, a feature absent in non-peptidic analogs (e.g., 4-(hexyloxy)benzenamine derivatives in ) .

Functional Group Stability: The ester linkage in the target compound is prone to hydrolysis under alkaline conditions, similar to hexadecanoyl DHAP derivatives . TBDMS-protected hydroxyls () offer superior stability but require deprotection steps for bioactivity .

Research Findings from Analogous Compounds:

  • Polymer Applications: Linear trimers and dimers of hexadecanoyl derivatives () demonstrate utility in synthesizing functionalized polyesters, suggesting the target compound’s C-16 modification could enable similar biomaterial engineering .
  • Bioactivity : Phenyl-oxazole substituents () exhibit antimicrobial properties, implying that the 4-ethylbenzoyl group in the target compound may confer receptor-targeted bioactivity .

Biological Activity

L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is a derivative of amino acids, specifically combining L-alanine and N-methyl-L-serine with a hexadecanoyl chain. Its structure can be represented as follows:

  • Molecular Formula : C₃₁H₄₉N₃O₅
  • Molecular Weight : 523.73 g/mol
  • IUPAC Name : this compound

This compound's unique structure contributes to its biological activity, particularly in drug delivery systems and therapeutic applications.

The biological activity of this compound primarily involves:

  • Cell Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid membranes, enhancing cellular uptake of therapeutic agents.
  • Enzyme Modulation : The compound may influence enzyme activities related to metabolic processes, particularly those involved in lipid metabolism and signaling pathways.
  • Neurotransmitter Regulation : There is evidence suggesting that similar compounds can modulate neurotransmitter levels, potentially impacting neurological functions.

Pharmacological Studies

Recent studies have investigated the pharmacological potential of this compound:

  • A study published in PubMed highlighted the synthesis and biological evaluation of similar derivatives, indicating enhanced activity through structural modifications like N-methylation .
  • Another investigation focused on drug delivery systems utilizing similar compounds, demonstrating improved bioavailability and therapeutic efficacy in various models .

Case Study 1: Drug Delivery Applications

A notable application of this compound is in drug delivery systems. In a study involving rapid gelling polymer compositions, the compound was utilized to enhance the release profile of encapsulated drugs. The results showed a significant increase in the rate of drug release compared to traditional methods, indicating its potential for controlled drug delivery .

Case Study 2: Neuroprotective Effects

Another case study explored the neuroprotective effects of similar compounds on neuronal cell lines. The findings suggested that these compounds could reduce oxidative stress markers and improve cell viability under neurotoxic conditions. This implies a potential role in treating neurodegenerative diseases .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameMolecular Weight (g/mol)IC50 (µM)Mechanism of Action
This compound523.73TBDMembrane integration
N-Methylated Allatostatin Analogues10505.17JH biosynthesis inhibition
Oleoyl Sarcosine353.54TBDLipid metabolism modulation

Table 2: Summary of Pharmacological Studies

Study ReferenceFocus AreaKey Findings
Drug Delivery SystemsEnhanced drug release rates using polymer compositions
Neuroprotective EffectsReduced oxidative stress in neuronal cells

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